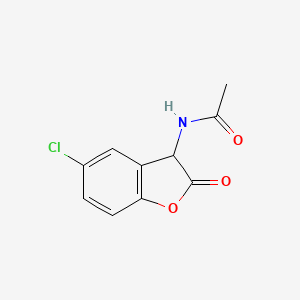![molecular formula C19H33NO B14666556 Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)- CAS No. 38069-47-5](/img/structure/B14666556.png)
Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)- is a complex organic compound with a unique structure It is characterized by the presence of a phenol group substituted with a dimethylaminomethyl group and two 1,1-dimethylpropyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)- typically involves the reaction of phenol with formaldehyde and dimethylamine. This reaction is carried out under vacuum conditions to remove the water produced during the reaction . The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The removal of by-products and purification of the final compound are critical steps in the industrial production process.
化学反应分析
Types of Reactions
Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenol ring.
科学研究应用
Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)- has several scientific research applications:
作用机制
The mechanism of action of Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)- involves its interaction with biological molecules. For example, it produces methemoglobin by catalytically transferring electrons from ferrohemoglobin to oxygen . This process is terminated by binding of the oxidized compound to compounds with free SH groups.
相似化合物的比较
Similar Compounds
Phenol, 4-(1,1-dimethylpropyl)-: This compound has a similar phenol structure but lacks the dimethylaminomethyl group.
4-(Dimethylamino)phenol: This compound contains a dimethylamino group but does not have the additional 1,1-dimethylpropyl groups.
Uniqueness
Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a catalyst in epoxy resin chemistry and its potential medical applications set it apart from other similar compounds.
属性
CAS 编号 |
38069-47-5 |
|---|---|
分子式 |
C19H33NO |
分子量 |
291.5 g/mol |
IUPAC 名称 |
4-[(dimethylamino)methyl]-2,6-bis(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C19H33NO/c1-9-18(3,4)15-11-14(13-20(7)8)12-16(17(15)21)19(5,6)10-2/h11-12,21H,9-10,13H2,1-8H3 |
InChI 键 |
HCGXFFZSLFDDFF-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)CC)CN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


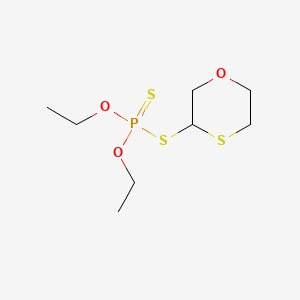
![s-(3-{[5-(Cyclooctyloxy)pentyl]amino}propyl) hydrogen sulfurothioate](/img/structure/B14666486.png)
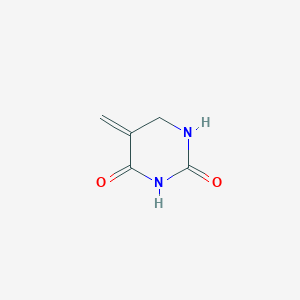
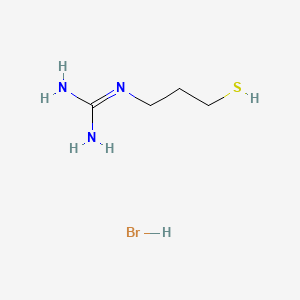
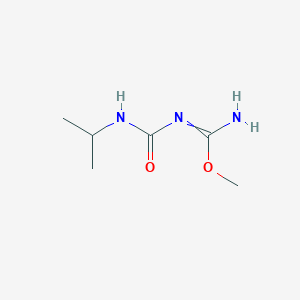
![2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid](/img/structure/B14666524.png)
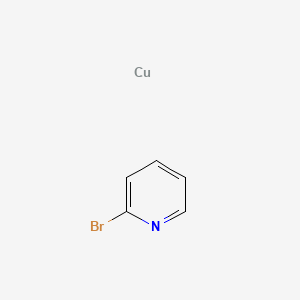
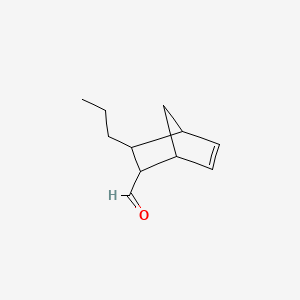
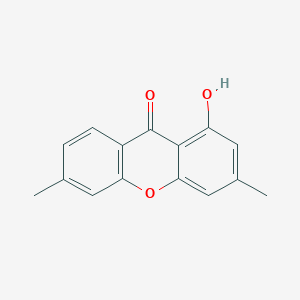
![2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol](/img/structure/B14666548.png)
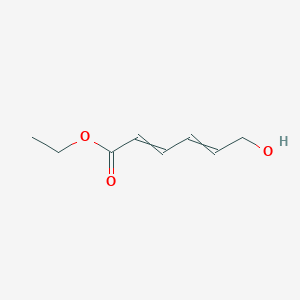

![Butyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14666584.png)
